Tetraethylammonium bromide
Overview
Description
Synthesis Analysis
Tetraethylammonium bromide can be synthesized through several methods, including the alkylation of ammonium salts with ethyl bromide. The synthesis processes aim to create a compound with a stable ionic structure that facilitates its function as a catalyst or reagent in chemical reactions.
Molecular Structure Analysis
The molecular structure of tetraethylammonium bromide consists of a tetraethylammonium cation and a bromide anion. This structure is characterized by its ability to form stable crystal structures and engage in hydrogen bonding with water molecules, as observed in semi-clathrate hydrate crystals formed under atmospheric pressure (Shimada et al., 2005).
Chemical Reactions and Properties
Tetraethylammonium bromide participates in various chemical reactions, such as the carbonylation–peroxidation of styrene derivatives. This reaction highlights the compound's role as a catalyst that facilitates the synthesis of β-peroxy ketones under mild conditions, showcasing its practicality and environmental friendliness (Yao, Wang, & Wang, 2018). Additionally, TEABr is used in the selective oxidation of sulfides to sulfoxides, offering a high-yielding method without over-oxidation to sulfones (Shukla, Salgaonkar, & Akamanchi, 2003).
Physical Properties Analysis
The physical properties of tetraethylammonium bromide, such as solubility in various solvents, are crucial for its applications in chemical synthesis and research. The compound's solvation structures in binary solvents have been elucidated through molecular dynamics simulations, revealing the effects of solvent composition on the solvation of TEA+, Br-, and BF4- ions (Takamuku et al., 2020).
Chemical Properties Analysis
The chemical properties of tetraethylammonium bromide, including its reactivity and role in catalysis, are integral to its utility in synthetic chemistry. Its efficacy as a solvent-free catalyst for the synthesis of aryl-14H-dibenzo[a,j]xanthenes under both conventional and microwave heating illustrates its versatility and recyclability (Kantevari et al., 2008).
Scientific Research Applications
Cell Apoptosis : Tetraethylammonium (TEA) has been found to induce cell apoptosis, providing insights into molecular pathways involved in apoptosis and potential biomarker candidates for future therapeutic strategies (Lin Huang, Qingyu Huang, He-qing Huang, 2013).
Neuroeffector System Effects : It can block the parasympathetic ganglion and postganglionic cholinergic effector system in cats, affecting pupillary response and causing a block in impulse transmission (J. Luco, J. Marconi, 1949).
HERG Channel Inhibition : Tetra-n-octylammonium bromide and benzethonium chloride, related compounds, inhibit HERG channels in voltage-dependent manners, potentially causing long QT syndrome and cardiac arrhythmia (Yan Long et al., 2013).
Effects on Muscle Conductance : It alters the current-voltage relationship in frog sartorius muscle, causing nonlinearity and reducing single channel conductance (M. Adler et al., 1979).
Selective Oxidation of Sulfides : When combined with iodic acid, it offers a method for selective oxidation of sulfides to sulfoxides at room temperature, applicable to a wide range of functional groups (Paresh D. Salgaonkar et al., 2005).
Complex Formation Studies : The complex formation between tetraethylammonium bromide and mercuric bromide in dimethylformamide has been studied, leading to the formation of tetraethylammonium tribromomercurate (TETM) (Y. Matsui et al., 1968).
Ion-Solvent Interactions : Ultrasonic measurements reveal insights into the ion-solvent interactions of tetra-n-butylammonium bromide in aqueous solutions of certain solvents, aiding in the development of phase transfer catalysts (D. Sarangi et al., 2018).
Nerve Impulse Transmission Block : Tetraethylammonium ion effectively blocks nerve impulse transmission across the superior cervical ganglion in cats under certain conditions (G. H. Acheson, S. Pereira, 1946).
Molecular Structure Studies : The molecular structure of tetraethylammonium bromide-succinimide complex has been analyzed, showing specific molecular interactions (M. Elding-Pontén, 1993).
Viscosity Studies : Research on the viscosity of tetraethylammonium bromide solutions in specific solvent mixtures offers insights into its structure-making or structure-breaking ability of ions (J. Domenech, J. M. Costa, 1982).
Safety And Hazards
TEAB is considered hazardous. It causes eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
tetraethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKGOZZJDHMNC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66-40-0 (Parent) | |
Record name | Tetrylammonium bromide [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071910 | |
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DSSTOX Substance ID |
DTXSID9044457 | |
Record name | Tetraethylammonium bromide | |
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Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Colorless crystalline solid; Highly hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Ethanaminium, N,N,N-triethyl-, bromide (1:1) | |
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Record name | Tetraethylammonium bromide | |
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Vapor Pressure |
0.00000079 [mmHg] | |
Record name | Tetraethylammonium bromide | |
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Product Name |
Tetraethylammonium bromide | |
CAS RN |
71-91-0 | |
Record name | Tetraethylammonium bromide | |
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Record name | Tetrylammonium bromide [INN] | |
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Record name | TETRAETHYLAMMONIUM BROMIDE | |
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Record name | Ethanaminium, N,N,N-triethyl-, bromide (1:1) | |
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Record name | Tetraethylammonium bromide | |
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Record name | Tetrylammonium bromide | |
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Record name | TETRAETHYLAMMONIUM BROMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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